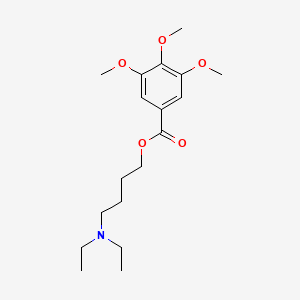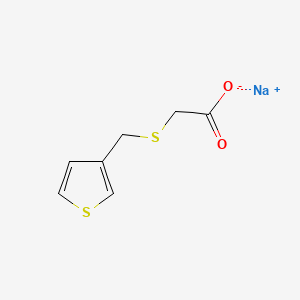
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common approach is the reaction of a trifluoromethyl ketone with a nitrophenyl derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) may be used for purification.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The trifluoromethyl and nitrophenyl groups play a crucial role in modulating the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one: Lacks the nitro group, resulting in different chemical properties.
4,4,4-Trifluoro-3-hydroxy-1-(4-methylphenyl)-3-(trifluoromethyl)butan-1-one: Contains a methyl group instead of a nitro group, affecting its reactivity.
Uniqueness
The presence of both trifluoromethyl and nitrophenyl groups in 4,4,4-Trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one makes it unique compared to similar compounds
Propiedades
Número CAS |
34844-17-2 |
|---|---|
Fórmula molecular |
C11H7F6NO4 |
Peso molecular |
331.17 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-1-(4-nitrophenyl)-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C11H7F6NO4/c12-10(13,14)9(20,11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(21)22/h1-4,20H,5H2 |
Clave InChI |
AJSAARODUVUXAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





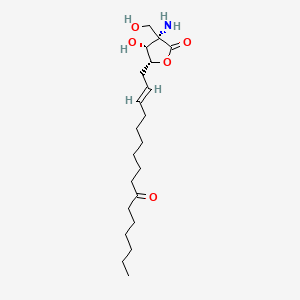

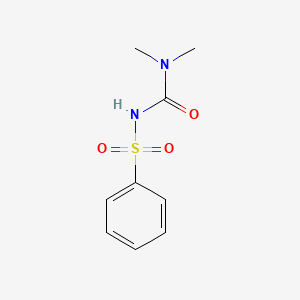


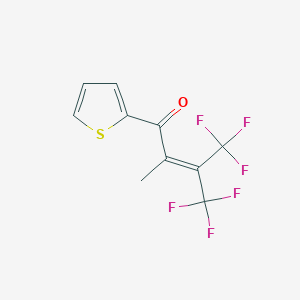


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
